(E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S3/c1-11-5-3-7-14(12(11)2)19-16(21)10-20-17(22)15(25-18(20)23)9-13-6-4-8-24-13/h3-9H,10H2,1-2H3,(H,19,21)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEZEVWEGLFOMK-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide typically involves multiple steps:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a Knoevenagel condensation reaction, where the thioxothiazolidinone intermediate reacts with a thiophene aldehyde in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with 2,3-dimethylaniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its structural components enable the formation of more complex molecules through various chemical reactions:
Reactions
- Oxidation : Converts thioxo groups into sulfoxides or sulfones.
- Reduction : Can yield thiols or thioethers.
- Substitution : Facilitates nucleophilic substitution at the thiophene ring.
Biology
Research indicates that (E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide may exhibit biological activity relevant for drug development. Preliminary studies suggest potential interactions with various biochemical targets:
- The compound's structure allows for interaction with enzymes and receptors, indicating possible therapeutic applications.
Medicine
The unique chemical structure of this compound positions it as a candidate for pharmaceutical development. Its potential therapeutic effects are under investigation:
Therapeutic Potential
- Studies are exploring its efficacy against specific diseases, particularly those involving oxidative stress or inflammation.
Industry
In industrial applications, this compound can be utilized in the development of new materials with tailored properties. Its ability to undergo various chemical transformations makes it suitable for creating specialized compounds in material science.
Table 1: Summary of Research Findings
Detailed Case Studies
- Organic Synthesis : A study highlighted the use of this compound in synthesizing novel thiazolidinone derivatives, showcasing its versatility as a synthetic intermediate.
- Biological Activity : Research conducted on the compound's interaction with specific enzymes revealed inhibition rates comparable to established drugs, indicating its potential as a lead compound in drug discovery.
- Therapeutic Applications : Investigations into its anti-inflammatory properties demonstrated significant reductions in inflammatory markers in vitro, warranting further exploration in vivo.
Mechanism of Action
The mechanism of action of (E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioxothiazolidinone core is known to inhibit certain enzymes, while the thiophene ring can interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a common 2-thioxothiazolidin-3-yl acetamide backbone with analogs reported in (compounds 9–13). Key differences lie in the substituents at position 5 of the thiazolidinone ring and the N-aryl group:
Key Observations :
- The thiophen-2-ylmethylene group in the target compound introduces a sulfur-rich aromatic system, which may enhance electron delocalization and influence redox properties compared to chlorobenzylidene (compound 9 ) or nitro-furyl (compound 12 ) groups .
Physicochemical Properties
Melting Points:
- Analogs in exhibit melting points between 147°C (compound 11) and 207°C (compound 10) . The target compound’s melting point is likely within this range, with the thiophene substituent possibly lowering it slightly (e.g., ~160–180°C) due to reduced polarity compared to nitro or chloro groups .
- The N-(2,3-dimethylphenyl) group may disrupt crystal packing compared to unsubstituted phenyl groups, as seen in compound 10 (206–207°C) vs. compound 9 (186–187°C) .
Hydrogen Bonding and Crystal Packing:
- Compounds with hydroxyl or methoxy groups (e.g., ) form stronger hydrogen bonds (N—H⋯O/N), leading to higher melting points and denser crystal packing. The target compound lacks such groups, relying on weaker C—H⋯S or π-π interactions .
- highlights that N-(thiazol-2-yl)acetamides with dichlorophenyl groups exhibit twisted conformations (61.8° dihedral angle), whereas the target compound’s thiophene and dimethylphenyl groups may adopt a more planar arrangement, influencing solubility .
Biological Activity
The compound (E)-N-(2,3-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.6 g/mol. The structural features include a thiazolidinone ring and thiophene moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone ring and thiophene moiety are believed to play significant roles in binding to these targets, which can lead to various biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against several strains of bacteria and fungi. A study highlighted a related thiazolidinone's fungicidal activity against Alternaria solani and Phoma lingam, with effective concentrations (EC50) reported at 0.85 µg/mL and 2.29 µg/mL respectively .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. For example, studies have demonstrated that certain derivatives induce apoptosis in human leukemia cells, showcasing their potential as chemotherapeutic agents . The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene and thiazolidinone rings can enhance cytotoxic effects against drug-resistant cancer cell lines .
Case Studies
- Antifungal Activity : A recent study focused on synthesizing various thiazolidinone derivatives, including those structurally related to our compound. It was found that some exhibited significant antifungal activity against phytopathogenic fungi, indicating a potential application in agricultural settings .
- Cytotoxicity Evaluation : In another investigation, thiazolidinone compounds were tested for their cytotoxic effects on different cancer cell lines. The results indicated that specific modifications could lead to enhanced selectivity and potency against malignant cells while minimizing toxicity to normal cells .
Research Findings
Recent findings suggest that the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted growth in microbial and cancer cells.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, making them potential candidates for further development as anticancer drugs.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (E)-configured thiazolidinone-acetamide derivatives?
Methodological Answer:
The synthesis typically involves condensation of a thiazolidinone core with a substituted acetamide moiety. For example:
- Step 1: React 5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature until completion (TLC monitoring) .
- Step 2: For (E)-configuration control, triethyl orthoformate or acetic anhydride is used under reflux to stabilize the desired stereochemistry .
- Workup: Precipitation with water followed by recrystallization (e.g., ethanol-DMF mixtures) ensures purity .
Basic: How is the (E)-configuration of the thiophen-2-ylmethylene group confirmed experimentally?
Methodological Answer:
- NMR Analysis: The coupling constant (J) between the vinyl proton and the thiophene ring in NMR distinguishes (E) (J ≈ 12–16 Hz) from (Z) (J ≈ 8–10 Hz) .
- X-Ray Diffraction: Single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry, as demonstrated for analogous thiazolidinone derivatives .
Advanced: How can researchers resolve contradictions in reaction yields when varying solvents (e.g., DMF vs. dioxane)?
Methodological Answer:
- Solvent Polarity: DMF enhances nucleophilicity of intermediates, improving condensation efficiency, while dioxane may reduce side reactions (e.g., hydrolysis) .
- Catalytic Optimization: Triethylamine in dioxane minimizes byproduct formation during chloroacetylation , whereas KCO in DMF accelerates thiazolidinone ring closure .
- Yield Reconciliation: Systematic DOE (Design of Experiments) comparing solvents, bases, and reaction times is recommended to identify optimal conditions.
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for hypoglycemic or antimicrobial activity in such derivatives?
Methodological Answer:
- Core Modifications: Substitute the 2,3-dimethylphenyl group with electron-withdrawing/donating groups to assess impact on target binding (e.g., PPARγ for hypoglycemic activity) .
- Thiophene vs. Other Heterocycles: Compare bioactivity of thiophen-2-ylmethylene with furan or pyridine analogs to evaluate heterocycle specificity .
- In Silico Modeling: Docking studies using AutoDock Vina or Schrödinger Suite predict interactions with enzymes like α-glucosidase or bacterial dihydrofolate reductase .
Basic: How is purity validated during synthesis?
Methodological Answer:
- TLC Monitoring: Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress; R values help identify intermediates .
- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) confirm molecular ion peaks and detect impurities (<1%) .
- Melting Point Analysis: Sharp melting ranges (±2°C) indicate crystallinity and purity .
Advanced: What in vivo models are appropriate for evaluating toxicity and efficacy?
Methodological Answer:
- Acute Toxicity: OECD Guideline 423 in Wistar rats (dose range: 50–2000 mg/kg) monitors mortality, organ weight, and hematological parameters .
- Efficacy Models:
Advanced: How can researchers identify and characterize synthetic byproducts?
Methodological Answer:
- LC-HRMS: High-resolution mass spectrometry detects unexpected adducts (e.g., dimerization or oxidation products) .
- Isolation via Prep-TLC: Separate byproducts using preparative TLC (chloroform:methanol 9:1) and characterize via / NMR .
- Mechanistic Insight: DFT calculations (Gaussian 09) model reaction pathways to predict intermediates, such as thiourea derivatives or ring-opened species .
Basic: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Light Sensitivity: Store in amber vials at 2–8°C to prevent photodegradation of the thioxothiazolidinone moiety .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
- Long-Term Stability: Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks ensure formulation integrity .
Advanced: How does the choice of substituents on the phenyl ring affect pharmacokinetics?
Methodological Answer:
- LogP Optimization: 2,3-Dimethyl groups enhance lipophilicity (calculated via ChemDraw), improving membrane permeability but potentially reducing solubility .
- Metabolic Stability: Introduce fluorine at the 4-position to block CYP450-mediated oxidation (e.g., microsomal assays with rat liver S9 fractions) .
- Plasma Protein Binding: SPR (Surface Plasmon Resonance) assays quantify affinity for albumin, guiding dose adjustments .
Advanced: What computational tools are recommended for predicting electronic properties relevant to bioactivity?
Methodological Answer:
- DFT Calculations: Gaussian 09 (B3LYP/6-31G*) computes HOMO-LUMO gaps, polarizability, and electrostatic potential maps to correlate with antioxidant or enzyme inhibition .
- Molecular Dynamics (MD): GROMACS simulates binding stability in aqueous environments (e.g., interaction with ATP-binding pockets over 100 ns) .
- ADMET Prediction: SwissADME or pkCSM models oral bioavailability, BBB penetration, and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
